molecular formula C25H31NO3 B14524089 Cyano(3-phenoxyphenyl)methyl 2-(propan-2-yl)octanoate CAS No. 62391-86-0

Cyano(3-phenoxyphenyl)methyl 2-(propan-2-yl)octanoate

Cat. No.: B14524089
CAS No.: 62391-86-0
M. Wt: 393.5 g/mol
InChI Key: YPDCWTMGNVTCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyano(3-phenoxyphenyl)methyl 2-(propan-2-yl)octanoate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry It is a complex organic molecule with a cyano group, a phenoxyphenyl group, and an octanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyano(3-phenoxyphenyl)methyl 2-(propan-2-yl)octanoate typically involves multiple steps. One common method includes the reaction of 3-phenoxybenzyl chloride with sodium cyanide to form cyano(3-phenoxyphenyl)methane. This intermediate is then reacted with 2-(propan-2-yl)octanoic acid in the presence of a suitable catalyst to form the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyano(3-phenoxyphenyl)methyl 2-(propan-2-yl)octanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cyano(3-phenoxyphenyl)methyl 2-(propan-2-yl)octanoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyano(3-phenoxyphenyl)methyl 2-(propan-2-yl)octanoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the phenoxyphenyl group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyano(3-phenoxyphenyl)methyl 2,2,3,3-tetramethylcyclopropanecarboxylate: Known for its use in insecticides.

    Cyano(3-phenoxyphenyl)methyl 3-methyl-2-(propan-2-yl)butanoate: Another compound with similar structural features.

Uniqueness

Cyano(3-phenoxyphenyl)methyl 2-(propan-2-yl)octanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its longer alkyl chain compared to similar compounds may influence its solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

62391-86-0

Molecular Formula

C25H31NO3

Molecular Weight

393.5 g/mol

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 2-propan-2-yloctanoate

InChI

InChI=1S/C25H31NO3/c1-4-5-6-10-16-23(19(2)3)25(27)29-24(18-26)20-12-11-15-22(17-20)28-21-13-8-7-9-14-21/h7-9,11-15,17,19,23-24H,4-6,10,16H2,1-3H3

InChI Key

YPDCWTMGNVTCEH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(C)C)C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.